Jnk-IN-8 - 1410880-22-6

Jnk-IN-8

Catalog Number: EVT-270854
CAS Number: 1410880-22-6
Molecular Formula: C29H29N7O2
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNK-IN-8 is a potent and selective, adenosine triphosphate (ATP)-competitive, covalent inhibitor of c-Jun N-terminal kinases (JNKs) [, , , , , ]. JNKs are a family of serine/threonine protein kinases that are activated by a variety of stimuli, including stress, growth factors, and cytokines []. They play critical roles in cell proliferation, differentiation, apoptosis, and inflammation [].

JNK-IN-8 covalently binds to a conserved cysteine residue (Cys116) within the ATP-binding pocket of all three JNK isoforms (JNK1, JNK2, and JNK3) [, , , , , ]. This unique property allows for long-lasting inhibition of JNK signaling, making JNK-IN-8 a valuable tool for investigating JNK-dependent cellular processes.

Synthesis Analysis

The synthesis of JNK-IN-8 is described in detail in a paper by Zhang et al. []. The synthesis involves a multi-step process that includes the construction of a pyrazole core, followed by the introduction of a Michael acceptor moiety, and finally, the incorporation of a substituent designed to interact with the JNK ATP binding pocket.

Molecular Structure Analysis

JNK-IN-8 comprises a pyrazole core structure with a Michael acceptor moiety and a substituent designed to interact with the ATP binding pocket of JNKs []. The covalent interaction occurs between the Michael acceptor and the cysteine residue (Cys116) within the ATP binding site.

Chemical Reactions Analysis

The primary chemical reaction associated with JNK-IN-8 is the Michael addition reaction between the Michael acceptor moiety of the inhibitor and the cysteine residue (Cys116) within the ATP binding pocket of JNKs []. This covalent modification irreversibly inhibits JNK kinase activity.

Mechanism of Action

JNK-IN-8 functions as an irreversible JNK inhibitor by covalently modifying the cysteine residue (Cys116) located within the ATP-binding site of all three JNK isoforms [, , , , , ]. This covalent modification prevents ATP binding and, subsequently, JNK-mediated phosphorylation of downstream targets. The inhibition of JNK signaling leads to a variety of cellular responses, including the suppression of cell proliferation, the induction of apoptosis, and the modulation of inflammatory responses, depending on the cellular context.

Applications
  • Investigating the role of JNK signaling in cancer: JNK-IN-8 has been extensively employed to explore the role of JNK signaling in various cancers, including triple-negative breast cancer [, , , , , , , , ], melanoma [], pancreatic cancer [], colorectal cancer [], and acute lymphoblastic leukemia []. These studies have revealed that JNK signaling can contribute to tumorigenesis, metastasis, and drug resistance.
  • Investigating the role of JNK signaling in inflammatory diseases: JNK-IN-8 has been utilized to explore the role of JNK signaling in inflammatory diseases, including acute lung injury [], ischemic stroke [], and mast cell activation []. These studies suggest that JNK signaling plays a crucial role in the pathogenesis of inflammatory diseases and that JNK inhibition could be a potential therapeutic strategy.
  • Investigating the role of JNK signaling in cardiovascular diseases: JNK-IN-8 has proven beneficial in investigating the role of JNK signaling in cardiovascular diseases, including ischemia/reperfusion injury and hypertension-induced heart failure [, ]. These studies demonstrated that JNK inhibition could offer cardioprotection and improve cardiac function in these disease models.
  • Investigating the role of JNK signaling in other cellular processes: JNK-IN-8 has been employed to investigate the role of JNK signaling in various other cellular processes, such as ER stress [, ], osteosarcoma cell apoptosis [, ], and Parkinson's disease []. These studies highlight the versatility of JNK-IN-8 as a research tool for elucidating the involvement of JNK signaling in diverse biological contexts.
Future Directions
  • Developing isoform-specific JNK inhibitors: Although JNK-IN-8 targets all three JNK isoforms, there is increasing evidence that JNK isoforms can have opposing roles in certain settings []. The development of isoform-selective inhibitors could offer greater therapeutic precision and minimize potential off-target effects.
  • Investigating the therapeutic potential of JNK-IN-8 in combination therapies: Combining JNK-IN-8 with other therapeutic agents, such as chemotherapy drugs or targeted therapies, could offer synergistic effects and improve treatment outcomes in various diseases [, ].
  • Exploring the impact of JNK inhibition on the tumor microenvironment: Recent studies suggest that JNK signaling contributes to the immunosuppressive tumor microenvironment []. Further research could clarify the role of JNK-IN-8 in modulating the tumor microenvironment and potentiating the efficacy of immunotherapies.

Cobimetinib

Compound Description: Cobimetinib is a MEK1/2 inhibitor. MEK1/2 are kinases upstream of ERK, which is part of the MAPK pathway. Like JNK, ERK is also involved in cell survival, proliferation and differentiation. []

Relevance: While cobimetinib targets a different kinase (MEK1/2), it's relevant to JNK-IN-8 because both drugs affect pathways crucial for cancer cell survival and proliferation. Research suggests that combining cobimetinib with JNK-IN-8 may offer a promising therapeutic strategy for cancers with intrinsic drug resistance, such as colorectal cancer. []

CPT-11 (Irinotecan)

Compound Description: CPT-11, also known as Irinotecan, is a topoisomerase I inhibitor used as a chemotherapy agent. []

Relevance: Although CPT-11 has a different mechanism of action than JNK-IN-8, it's relevant because research indicates that JNK signaling contributes to chemoresistance in some cancer cells. Combining CPT-11 with JNK-IN-8 could potentially overcome this resistance and enhance its therapeutic efficacy. []

Oxaliplatin

Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that induces DNA damage. It is often used in combination with other chemotherapy agents like 5-fluorouracil (5-FU) to form regimens such as FOLFOX. []

Relevance: Similar to CPT-11, Oxaliplatin's relevance to JNK-IN-8 stems from the observation that JNK signaling can contribute to chemoresistance. Studies suggest that JNK-IN-8 might synergize with Oxaliplatin or FOLFOX to overcome resistance and improve treatment outcomes in certain cancers like pancreatic cancer. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that interferes with DNA synthesis. It is commonly used in combination with other chemotherapeutic agents. [, ]

Relevance: While 5-FU targets DNA synthesis, its relevance to JNK-IN-8 lies in the finding that combining 5-FU with other drugs, like oxaliplatin (to form FOLFOX), leads to an increase in JNK-JUN signaling activity, potentially contributing to chemoresistance. JNK-IN-8 could be a valuable addition to such regimens to counteract this effect. [, ]

Lapatinib

Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that targets EGFR and HER2, both involved in cell growth and proliferation. [, ]

Relevance: Although Lapatinib targets different receptors than JNK-IN-8, studies demonstrate a synergistic effect when both drugs are combined. This synergy leads to enhanced cell death in certain cancer cells, particularly basal-like breast cancer cells, which often show resistance to Lapatinib alone. [, ]

Nilotinib

Compound Description: Nilotinib is a tyrosine kinase inhibitor that specifically targets BCR-ABL, a fusion protein frequently found in certain types of leukemia. []

Relevance: While Nilotinib targets a different kinase than JNK-IN-8, both drugs demonstrate a synergistic effect when used in combination against BCR-ABL1-positive acute lymphoblastic leukemia. This synergy is thought to occur because both drugs target distinct pathways crucial for cancer cell survival. []

MKC-8866

Compound Description: MKC-8866 is a selective inhibitor of the IRE1α pathway, which is part of the unfolded protein response (UPR). The UPR is a cellular stress response that can be activated in cancer cells to promote survival. []

Relevance: MKC-8866, targeting IRE1α, and JNK-IN-8, inhibiting JNK, display a synergistic effect when combined with nilotinib in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia cells. This synergy is believed to occur due to the simultaneous targeting of different survival pathways, leading to enhanced cell death. []

BIRB-796

Compound Description: BIRB-796 is a specific inhibitor of p38 MAPK, a key signaling molecule involved in inflammation and cell death. []

Relevance: BIRB-796 is relevant to JNK-IN-8 because both inhibitors act on different components of interconnected stress response pathways. Research suggests that the synergistic effect observed when combining nilotinib with MKC-8866 involves the activation of p38 MAPK and JNK. BIRB-796, by inhibiting p38 MAPK, hinders this synergistic effect. []

Dasatinib

Compound Description: Similar to Nilotinib, Dasatinib is a tyrosine kinase inhibitor that targets BCR-ABL. It is used in the treatment of certain types of leukemia. []

Relevance: Dasatinib's relevance to JNK-IN-8 is based on research indicating that combining both drugs effectively targets both BCR-ABL and JNK kinase. This simultaneous targeting significantly improves survival in mice with BCR-ABL-induced B-cell acute lymphoblastic leukemia compared to Dasatinib alone, suggesting a potential novel therapeutic strategy. []

Properties

CAS Number

1410880-22-6

Product Name

Jnk-IN-8

IUPAC Name

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H29N7O2

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+

InChI Key

GJFCSAPFHAXMSF-UXBLZVDNSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

JNK-IN-8; JNK-IN 8; JNK-IN8; JNK Inhibitor XVI; c-Jun N-terminal Kinase Inhibitor XVI.

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.